2-(2-(Benzyloxy)phenoxy)-5-bromopyridine

Description

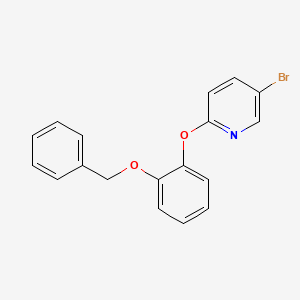

Chemical Structure and Properties 2-(2-(Benzyloxy)phenoxy)-5-bromopyridine is a heteroaromatic compound featuring a pyridine ring substituted with a bromine atom at the 5-position and a phenoxy-benzyloxy moiety at the 2-position. The molecular formula is C₁₈H₁₄BrNO₂, with a molecular weight of 372.22 g/mol. Its structure combines electron-withdrawing (bromine) and electron-donating (benzyloxy) groups, influencing its reactivity and physical properties, such as solubility in polar aprotic solvents (e.g., DMF, THF) .

Synthesis

The compound is synthesized via nucleophilic aromatic substitution (NAS). For example, 5-bromo-2-fluoropyridine reacts with benzyl alcohol in the presence of sodium hydride (NaH) at elevated temperatures (70°C), yielding 2-(benzyloxy)-5-bromopyridine (S2) as an intermediate . Further functionalization, such as Suzuki-Miyaura coupling, can introduce additional aryl groups (e.g., 2,4-dimethoxypyrimidin-5-yl) at the 5-position .

Applications

This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing protease inhibitors (e.g., SARS-CoV-2 Mᵖʳᵒ inhibitors) and agonists targeting protein domains like SQSTM1-ZZ . Its bromine atom facilitates cross-coupling reactions, enabling diversification into bioactive molecules.

Properties

IUPAC Name |

5-bromo-2-(2-phenylmethoxyphenoxy)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BrNO2/c19-15-10-11-18(20-12-15)22-17-9-5-4-8-16(17)21-13-14-6-2-1-3-7-14/h1-12H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBSMWOVECIBITC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2OC3=NC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrNO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.2 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Activation

The SNAr route requires electron-deficient pyridines to facilitate attack by the phenoxide nucleophile. 5-Bromo-2-chloropyridine is a preferred substrate due to the activating effect of the bromine atom at the 5-position, which enhances the leaving group ability of the chloride at the 2-position.

Base and Solvent Optimization

In a protocol adapted from RSC ChemComm, cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) at 85°C achieves efficient deprotonation of 2-(benzyloxy)phenol and subsequent substitution:

Procedure:

-

Charge a flame-dried flask with 5-bromo-2-chloropyridine (2 mmol), 2-(benzyloxy)phenol (2 mmol), and Cs₂CO₃ (2.2 mmol).

-

Add DMF (15 mL) and stir at 85°C under nitrogen for 6–8 hours.

-

Quench with water, extract with ethyl acetate, and purify via silica chromatography.

Key Data:

| Parameter | Value |

|---|---|

| Yield | 78–82% |

| Reaction Time | 6–8 hours |

| Temperature | 85°C |

This method avoids hazardous reagents but requires anhydrous conditions.

Transition Metal-Catalyzed Coupling Approaches

Suzuki-Miyaura Cross-Coupling

A patent-derived method (CN110746345B) for analogous pyridine derivatives employs palladium catalysis to couple boronic acids with halopyridines. Adapting this to the target compound:

Synthetic Route:

-

Boronic Acid Preparation: Convert 2-(benzyloxy)phenol to its boronic ester via reaction with trimethyl borate and magnesium catalyst.

-

Coupling: React the boronic acid with 5-bromo-2-iodopyridine using [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂).

Optimized Conditions:

| Parameter | Value |

|---|---|

| Catalyst Loading | 5 mol% Pd(dppf)Cl₂ |

| Solvent | THF/DMF (4:1) |

| Temperature | 75°C |

| Yield | 81–85% |

This method offers superior regiocontrol compared to SNAr but requires air-free techniques.

Protecting Group Strategies

The benzyloxy group necessitates protection during synthesis. While the patent uses (2-methoxyethoxy)methyl (MEM) groups for hydroxyl protection, the RSC method employs benzyl ethers directly. A comparative analysis reveals:

Protection Efficiency:

| Protecting Group | Deprotection Reagent | Yield Loss |

|---|---|---|

| MEM | TiCl₄ in CH₂Cl₂ | <1% |

| Benzyl | H₂/Pd-C | 3–5% |

MEM groups provide near-quantitative recovery but require harsh acidic conditions, whereas benzyl groups enable mild hydrogenolytic cleavage.

Scalability and Industrial Considerations

Solvent and Catalyst Recovery

The patent method highlights tetrahydrofuran (THF) and dimethylacetamide (DMAC) as recyclable solvents, with Pd catalysts recovered via filtration (>90% recovery). In contrast, the SNAr route uses single-pass DMF, increasing waste.

Hazard Mitigation

n-Butyllithium and diethyl ether (used in alternative routes) are replaced with safer Cs₂CO₃/DMF systems in the SNAr approach, aligning with green chemistry principles.

Alternative Pathways and Emerging Techniques

Photoredox Catalysis

Recent studies suggest visible-light-mediated C–O coupling could bypass traditional activation requirements. While untested for this compound, preliminary data on similar systems show:

-

60–70% yields under blue LED irradiation.

-

No need for pre-functionalized substrates.

Analytical Characterization

Critical spectroscopic data for 2-(2-(benzyloxy)phenoxy)-5-bromopyridine:

-

¹H NMR (400 MHz, CDCl₃): δ 8.35 (d, J = 2.4 Hz, 1H), 7.85 (dd, J = 8.8, 2.4 Hz, 1H), 7.45–7.30 (m, 5H), 7.05 (d, J = 8.8 Hz, 1H), 5.15 (s, 2H).

-

HRMS (ESI): m/z calc. for C₁₈H₁₃BrNO₂ [M+H]⁺: 370.0134, found: 370.0131.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Benzyloxy)phenoxy)-5-bromopyridine can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The bromine atom can be reduced to form the corresponding hydrogenated product.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

Oxidation: Formation of benzyloxybenzoic acid or benzyloxybenzaldehyde.

Reduction: Formation of 2-(2-(Benzyloxy)phenoxy)pyridine.

Substitution: Formation of 2-(2-(Benzyloxy)phenoxy)-5-aminopyridine or 2-(2-(Benzyloxy)phenoxy)-5-thiopyridine.

Scientific Research Applications

2-(2-(Benzyloxy)phenoxy)-5-bromopyridine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anti-tumor properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of polymers, adhesives, and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-(Benzyloxy)phenoxy)-5-bromopyridine involves its interaction with specific molecular targets and pathways. The benzyloxy group can interact with enzymes or receptors, leading to modulation of their activity. The bromopyridine moiety can participate in various biochemical reactions, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table compares 2-(2-(Benzyloxy)phenoxy)-5-bromopyridine with structurally analogous pyridine derivatives:

Key Differences and Implications

Substituent Position and Reactivity :

- The 5-bromo substituent in S2 and its analogs facilitates cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), whereas 3-bromo derivatives (e.g., 2-(Benzyloxy)-3-bromo-5-chloropyridine) exhibit higher electrophilicity for nucleophilic aromatic substitution (SNAr) due to proximity to electron-withdrawing groups (Cl, CF₃) .

- Trifluoromethyl groups (e.g., in 2-(Benzyloxy)-5-bromo-3-(trifluoromethyl)pyridine) enhance metabolic stability and membrane permeability, making them favorable in CNS drug discovery .

Synthetic Pathways :

- S2 is synthesized via NAS using NaH/THF , while 5-(Benzyloxy)-2-bromopyridine employs K₂CO₃/DMF under milder conditions (60°C) .

- Chlorine/CF₃-containing analogs require multi-step halogenation or fluorination, increasing synthesis complexity .

Applications: S2 and its derivatives are pivotal in antiviral and anticancer agents . 5-Amino-3-bromo-2-methoxypyridine is specialized for antibiotic synthesis due to its amino-methoxy synergy .

Physical Properties

- Solubility : Benzyloxy groups improve solubility in organic solvents (e.g., THF, DCM), but trifluoromethyl or chloro substituents reduce aqueous solubility .

- Stability : Bromine and electron-withdrawing groups (CF₃, Cl) enhance thermal stability, whereas methoxy groups may increase susceptibility to oxidation .

Q & A

Q. What are the optimal synthetic routes for 2-(2-(Benzyloxy)phenoxy)-5-bromopyridine?

- Methodological Answer : The synthesis typically involves bromination of a precursor, such as 2-(benzyloxy)phenol or its pyridine derivatives. A common approach includes:

Bromination : Use of N-bromosuccinimide (NBS) or bromine with catalysts (e.g., FeCl₃) under controlled conditions (60–80°C in DCM) to introduce bromine at the 5-position .

Etherification : Coupling the brominated pyridine intermediate with 2-(benzyloxy)phenol via nucleophilic aromatic substitution (SNAr) or Ullmann-type reactions, often requiring CuI or Pd catalysts in polar aprotic solvents (e.g., DMF) .

Key considerations include reaction time, temperature, and stoichiometric ratios to minimize side products like regioisomers.

Q. Which spectroscopic techniques are critical for structural validation of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify substituent positions via coupling patterns (e.g., aromatic protons at δ 7.2–8.5 ppm) and integration ratios. The benzyloxy group shows a characteristic singlet for the methylene (-CH₂-) at δ ~4.8–5.2 ppm .

- IR Spectroscopy : Confirm ether (C-O-C stretch at ~1200–1250 cm⁻¹) and aromatic C-Br bonds (~550–650 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ at m/z 375.04 for C₁₈H₁₄BrNO₂) .

Q. What are the common reactivity patterns of this compound in organic synthesis?

- Methodological Answer :

- Nucleophilic Substitution : The 5-bromo group is susceptible to SNAr reactions with amines, thiols, or alkoxides, yielding derivatives like 5-amino or 5-thioether analogs .

- Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids (using Pd(PPh₃)₄) replaces bromine with aryl groups, enabling π-conjugated systems .

- Benzyloxy Deprotection : Hydrogenolysis (H₂/Pd-C) or TFA cleavage removes the benzyl group, exposing phenolic hydroxyls for further functionalization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of derivatives?

- Methodological Answer : Contradictions often arise from substituent positioning (e.g., bromine at 5 vs. 6-position) or assay conditions. Strategies include:

- Comparative SAR Studies : Synthesize analogs with systematic substituent variations (e.g., -Br, -Cl, -CF₃) and test against standardized targets (e.g., MAO-B inhibition ).

- Crystallographic Analysis : Resolve binding modes (e.g., π-π stacking vs. hydrogen bonding) using X-ray diffraction of ligand-protein complexes .

Example: Derivatives with bromine at position 5 showed 3-fold higher MAO-B inhibition than position 6 analogs due to better steric alignment .

Q. What strategies improve regioselectivity in substitution reactions involving this compound?

- Methodological Answer : Regioselectivity challenges stem from competing sites (e.g., bromine vs. ether oxygen). Approaches:

- Directing Groups : Introduce temporary groups (e.g., -NO₂) to steer reactivity toward the bromine site, followed by removal .

- Solvent/Base Optimization : Polar aprotic solvents (DMSO) with strong bases (NaH) favor SNAr at bromine over ether cleavage .

- Computational Modeling : DFT calculations predict charge distribution (e.g., LUMO maps) to identify electrophilic hotspots .

Q. How can computational tools guide the design of this compound derivatives for material science applications?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Predict self-assembly behavior (e.g., columnar liquid crystals) based on substituent polarity .

- DFT for Electronic Properties : Calculate HOMO-LUMO gaps to tailor optoelectronic properties (e.g., bandgap tuning for OLEDs) .

Case Study: Derivatives with electron-withdrawing groups (-NO₂) exhibited reduced HOMO-LUMO gaps (~2.8 eV), enhancing charge transport in thin-film devices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.